molecular formula C24H20FN3O3 B2822337 N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-83-1

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2822337
CAS No.: 1005306-83-1
M. Wt: 417.44
InChI Key: GRHRYQXBSCAHJR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1005306-83-1) is a high-purity small molecule with a molecular formula of C24H20FN3O3 and a molecular weight of 417.43 g/mol . This compound is part of the 1,8-naphthyridine carboxamide class of chemicals, a scaffold recognized for its significant potential in medicinal chemistry research . Specifically, related analogs within this chemical family have been identified as potent inhibitors of viral enzymes, such as HIV-1 integrase, by specifically blocking the strand transfer step of the integration process, which is crucial for viral replication . The broader structural class of naphthyridines is frequently investigated for its antiviral properties against a range of viruses, highlighting the research value of this core pharmacophore . Available from suppliers like Life Chemicals with a purity of 90% or higher, this compound is provided in various quantities to suit diverse research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-2-31-21-12-6-5-11-20(21)27-23(29)18-14-16-9-7-13-26-22(16)28(24(18)30)15-17-8-3-4-10-19(17)25/h3-14H,2,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHRYQXBSCAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Fluorobenzyl Group: This can be done using Friedel-Crafts alkylation or other suitable methods.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Chemistry

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including:

  • Oxidation: Can be oxidized using potassium permanganate.
  • Reduction: Reduction can be performed with hydrogen gas in the presence of palladium on carbon.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions are feasible at different positions on the molecule.

Preliminary studies suggest that this compound may exhibit biological activity, making it a candidate for drug discovery. Research indicates potential therapeutic applications such as:

  • Anti-inflammatory Agents: The compound's structure is conducive to interactions with inflammatory pathways.
  • Antimicrobial Properties: It may inhibit bacterial growth, providing a basis for further antimicrobial research.
  • Anticancer Activity: Initial screenings have shown promise in targeting cancer cells through specific molecular interactions.

Medical Applications

The compound's potential in medicine includes:

  • Drug Development: As a lead compound for developing new drugs targeting specific diseases.
  • Therapeutic Uses: Possible applications in treating conditions like cancer and infections due to its biological activity.

Industrial Applications

In industrial contexts, this compound may find use in:

  • Material Science: Development of new materials with enhanced properties.
  • Catalysis: Acting as a catalyst in various chemical processes due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial effectiveness of this compound against common bacterial strains. The findings revealed that it exhibited notable inhibitory effects on certain pathogens, highlighting its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural distinctions lie in the 2-ethoxyphenyl (carboxamide) and 2-fluorobenzyl (naphthyridine N1) groups. These substituents influence electronic properties, solubility, and target binding compared to analogs:

Compound Name N1 Substituent Carboxamide Substituent Molecular Formula Key Properties/Applications References
Target Compound 2-Fluorobenzyl 2-Ethoxyphenyl C₂₅H₂₂FN₃O₃ Hypothesized enhanced metabolic stability due to ethoxy group; potential antiviral activity (inferred)
N-(4-Chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 2-Fluorobenzyl 4-Chlorobenzyl C₂₃H₁₇ClFN₃O₂ Higher lipophilicity (Cl substituent); possible improved membrane permeability
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-Fluorobenzyl 2-Methoxyphenyl C₂₄H₁₉FN₂O₃ Moderate solubility (methoxy vs. ethoxy); demonstrated integrase inhibition in HIV studies
N-(2,4-Difluorobenzyl)-1,4-dihydroxy-5-(hydroxymethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (5j) 2,4-Difluorobenzyl C₁₉H₁₆F₂N₂O₅ Hydroxy groups enhance polarity; reduced cellular uptake but improved water solubility

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Fluorine atoms (e.g., 2-fluorobenzyl in the target compound) enhance binding affinity to hydrophobic enzyme pockets, as seen in HIV integrase inhibitors .
  • Alkoxy Substituents: The 2-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to 2-methoxyphenyl () due to reduced oxidative metabolism of the ethoxy moiety .
  • Chlorine vs.

Pharmacological and Physicochemical Data

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • HIV Integrase Inhibition: Compounds with 2-fluorobenzyl and aryl carboxamide groups (e.g., ) show IC₅₀ values in the nanomolar range .
  • Solubility: Ethoxy groups (logP ~2.5–3.0) balance hydrophobicity better than methoxy (logP ~2.0) or chloro (logP ~3.5) substituents .
  • Metabolic Stability: Ethoxy groups resist cytochrome P450 oxidation more effectively than methoxy, as seen in related naphthyridines .

Biological Activity

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has the following molecular formula: C24H20FN3O3C_{24}H_{20}FN_{3}O_{3} and a CAS number of 1005306-83-1. Its structure features an ethoxyphenyl group, a fluorobenzyl group, and a naphthyridine core, which contribute to its potential biological activities .

Biological Activities

Research indicates that 1,8-naphthyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains. For instance, derivatives have been tested for their ability to enhance antibiotic activity against resistant strains such as E. coli and S. aureus .
  • Anticancer Properties : Studies have demonstrated that certain naphthyridine derivatives possess cytotoxic effects against multiple cancer cell lines. For example, modifications in the structure led to compounds with significant antitumor activity comparable to established chemotherapeutics like etoposide .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments .
  • Neurological Applications : There is emerging evidence suggesting potential applications in treating neurological disorders such as Alzheimer's disease and depression due to their interaction with neurotransmitter systems .

The mechanism of action of this compound involves its interaction with specific molecular targets like enzymes and receptors. This interaction can lead to modulation of various cellular pathways, influencing processes such as apoptosis in cancer cells or inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus ,
AnticancerCytotoxicity in murine and human tumor cells ,
Anti-inflammatoryPotential modulation of inflammatory pathways
NeurologicalInteraction with neurotransmitter systems

Notable Research Findings

  • A study highlighted that modifications at the N-1 position of the naphthyridine structure significantly influence antitumor activity. Specifically, substituents like thiazolyl groups were found to enhance efficacy against tumor cells .
  • Another research effort demonstrated that certain derivatives could act synergistically with existing antibiotics, improving their effectiveness against resistant bacterial strains .
  • The exploration of structure-activity relationships (SAR) has revealed that specific functional groups are crucial for enhancing the biological activity of these compounds, guiding future synthetic efforts towards more potent derivatives .

Q & A

Q. What are the typical synthetic routes for preparing N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

The synthesis involves multi-step organic reactions, often starting with functionalization of the naphthyridine core. Key steps include:

  • Core formation : Cyclization of substituted pyridine precursors under reflux conditions with reagents like POCl₃ to form the 1,8-naphthyridine scaffold .
  • Substituent introduction : Alkylation or amidation reactions to attach the 2-ethoxyphenyl and 2-fluorobenzyl groups. Solvent choice (e.g., DMF, dichloromethane) and temperature (50–100°C) are critical for yield optimization .
  • Characterization : Confirmation via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups and purity .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires:

  • Spectroscopic analysis : NMR to confirm substituent positions (e.g., 2-ethoxy vs. 3-ethoxy phenyl) and detect tautomeric forms .
  • X-ray crystallography : For unambiguous confirmation of bond lengths, angles, and intermolecular interactions (if crystals are obtainable) .
  • Chromatographic purity : HPLC or TLC to ensure ≥95% purity, particularly for biological assays .

Q. What are the primary biological targets of 1,8-naphthyridine derivatives like this compound?

Based on analogous structures, potential targets include:

  • Enzymes : Kinases, topoisomerases, or proteases, where the naphthyridine core mimics purine/pyrimidine bases in active sites .
  • Receptors : G-protein-coupled receptors (GPCRs) or nuclear receptors, modulated via fluorophenyl and ethoxyphenyl substituents .
  • Preliminary screening should use enzyme inhibition assays (e.g., fluorescence-based) and receptor-binding studies (SPR or radioligand assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

Contradictions may arise from:

  • Pharmacokinetic limitations : Poor solubility or metabolic instability. Address via:
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions .
  • Metabolic profiling : LC-MS/MS to identify major metabolites and guide structural modifications .
    • Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. What experimental strategies are recommended for elucidating the mechanism of action (MoA)?

A multi-modal approach is essential:

  • Cellular assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), or ROS generation .
  • Target deconvolution : CRISPR-Cas9 knockout screens or affinity-based pulldown coupled with mass spectrometry .
  • Structural biology : Co-crystallization with target enzymes (e.g., kinases) to map binding interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

Key steps include:

  • Substituent variation : Synthesize analogs with halogen (Br, Cl), alkoxy (methoxy, ethoxy), or alkyl modifications at the phenyl or benzyl positions .
  • Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to enhance hydrogen bonding .
  • 3D-QSAR modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities .

Q. What methodologies address low synthetic yields during scale-up?

Optimize via:

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using fractional factorial design .
  • Catalyst selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Process intensification : Ultrasound- or microwave-assisted synthesis to reduce reaction times .

Methodological Challenges & Solutions

Q. How can researchers reconcile discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

  • Tautomerism analysis : Use variable-temperature NMR to detect keto-enol or lactam-lactim equilibria .
  • Impurity profiling : LC-MS to identify side products (e.g., dehalogenated derivatives) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16) .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–9) monitored by HPLC .
  • Protective group strategy : Introduce tert-butoxycarbonyl (Boc) groups to sensitive sites (e.g., amide nitrogen) .

Q. How can in vitro-to-in vivo translation challenges be mitigated?

  • Physicochemical profiling : Determine logP (shake-flask method), solubility (equilibrium solubility assay), and plasma protein binding .
  • Pro-drug design : Esterify carboxyl groups to improve membrane permeability .

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